Pak1-IN-1
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Overview
Description
Pak1-IN-1 is a small molecule inhibitor that targets p21-activated kinase 1 (PAK1). PAK1 is a serine/threonine kinase involved in various cellular processes, including cytoskeletal remodeling, cell motility, survival, and proliferation. Inhibition of PAK1 has been shown to have therapeutic potential in various diseases, including cancer, cardiovascular diseases, and neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pak1-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance its inhibitory activity against PAK1. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized synthetic routes. The process includes rigorous quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality assurance .
Chemical Reactions Analysis
Types of Reactions
Pak1-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within this compound.
Substitution: Substitution reactions can introduce different substituents to enhance its activity or modify its properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity and therapeutic potential .
Scientific Research Applications
Cancer Research: Pak1-IN-1 has shown promise in inhibiting the growth and metastasis of various cancers, including prostate, breast, and pancreatic cancers
Cardiovascular Diseases: Research has indicated that this compound can modulate cardiac function and protect against arrhythmias by regulating calcium homeostasis and membrane excitability
Neurological Disorders: This compound has potential therapeutic applications in treating neurological disorders by modulating signaling pathways involved in neuronal survival and plasticity
Immunology: This compound has been studied for its role in modulating immune responses, particularly in the context of cancer immunotherapy
Mechanism of Action
Pak1-IN-1 exerts its effects by specifically inhibiting the kinase activity of PAK1. PAK1 is activated by binding to GTP-bound Rho GTPases such as Cdc42 and Rac1. This compound binds to the ATP-binding pocket of PAK1, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts various signaling pathways involved in cell survival, proliferation, and motility .
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to Pak1-IN-1 in terms of their mechanism of action and therapeutic potential. These include:
Shikonin: A natural compound that inhibits PAK1 by binding to its ATP-binding pocket.
OTSSP167: A potent inhibitor of PAK1 that has shown efficacy in preclinical models of cancer.
Uniqueness of this compound
This compound is unique due to its high specificity and potency in inhibiting PAK1. Its well-characterized mechanism of action and favorable pharmacokinetic properties make it a valuable tool in both basic research and therapeutic development .
Properties
Molecular Formula |
C26H20ClN5O2 |
---|---|
Molecular Weight |
469.9 g/mol |
IUPAC Name |
6-[2-chloro-4-(3-methyl-2-oxopyridin-1-yl)phenyl]-N-(pyridin-4-ylmethyl)-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C26H20ClN5O2/c1-16-3-2-12-32(26(16)34)19-5-7-20(22(27)14-19)18-4-6-21-23(13-18)30-31-24(21)25(33)29-15-17-8-10-28-11-9-17/h2-14H,15H2,1H3,(H,29,33)(H,30,31) |
InChI Key |
POZJQDTZTIKKTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN(C1=O)C2=CC(=C(C=C2)C3=CC4=C(C=C3)C(=NN4)C(=O)NCC5=CC=NC=C5)Cl |
Origin of Product |
United States |
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